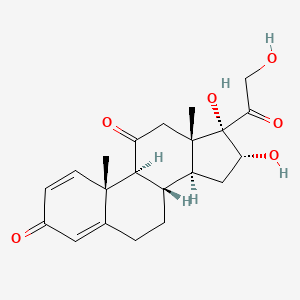
Diisononyl Phthalate-d4
Descripción general
Descripción
Diisononyl Phthalate-d4 (DINP-d4) is a variant of Diisononyl Phthalate (DINP), a commonly used plasticizer . It is a mixture of C9 isomers and is often used in a variety of plastic items . The empirical formula is C26D4H38O4 and it has a molecular weight of 422.63 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Diisononyl Phthalate, with the difference being the presence of deuterium (D) atoms .
Physical and Chemical Properties Analysis
This compound is a clear, water-insoluble liquid . It has a density of 0.98 g/cm³ . More specific physical and chemical properties such as boiling point, melting point, and solubility in various solvents are not provided in the search results.
Aplicaciones Científicas De Investigación
Asthma Induction : DINP can induce asthma by modulating the balance between T helper cells (Th1/Th2) and increasing the production of Th2 mediated cytokines and immunoglobulin (Hwang, Paik, & Yee, 2017).
Reproductive and Hormonal Disruption : Exposure to DINP during adulthood disrupts hormones and ovarian folliculogenesis, having long-term consequences on female mice's reproductive health (Chiang, Lewis, Borkowski, & Flaws, 2020).
Neurobehavioral Changes : DINP exposure can lead to cognitive deficits and anxiety in mice. Melatonin administration might mitigate some of these adverse effects (Ma, Liu, Wu, Yan, Zhang, Lu, Wu, Liu, Guo, Nånberg, Bornehag, & Yang, 2015).
Anti-Androgenic Effects : Perinatal exposure to DINP in rats shows anti-androgenic effects on reproductive development, including decreased sperm motility and altered sexual behavior (Boberg, Christiansen, Axelstad, Kledal, Vinggaard, Dalgaard, Nellemann, & Hass, 2011).
Biomarkers for Human Exposure : Oxidative metabolites of DINP are more reliable biomarkers for human exposure assessment than monoisononyl phthalate (MINP), the traditional hydrolytic metabolite used (Silva, Reidy, Preau, Needham, & Calafat, 2006).
Endocrine Disruption : Short-term exposure to DINP during adulthood can have long-term reproductive consequences, affecting estrous cyclicity and fertility in female mice (Chiang & Flaws, 2019).
Testicular Dysgenesis : In utero exposure to DINP can cause testicular dysgenesis in rat fetal testis, indicating risks during embryonic development (Li, Bu, Su, Chen, Liang, Zhang, Zhu, Shan, Xu, Hu, Li, Hu, Lian, & Ge, 2015).
Occupational Exposure : Workers in certain industries can be exposed to DINP, though the health risks appear low based on current data (Porras, Hartonen, Koponen, Ylinen, Louhelainen, Tornaeus, Kiviranta, & Santonen, 2020).
Pediatric Exposure and Toxicity : DINP, used in children's toys, has raised concerns due to its potential pediatric toxicity and endocrine-disrupting capabilities (Shea, 2003).
Fetal Testosterone Production : Different phthalates, including DINP, can affect fetal testosterone production and gene expression levels in rat testes (Hannas, Lambright, Furr, Howdeshell, Wilson, & Gray, 2011).
Developmental and Behavioral Effects in Insects : Exposure to DINP has been shown to adversely affect development and behavior in Drosophila larva, indicating potential ecological risks (Zhang, Hao, & Hong, 2021).
Hepatoprotective Effects of Piperine : Piperine can alleviate oxidative stress and hepatic damage induced by DINP in rats, suggesting potential therapeutic applications (Adeyemo, Ore, & Ajisafe, 2021).
Late-Life Consequences : Exposure to DINP during adulthood can affect reproductive parameters in late life, impacting fertility and hormone levels in female mice (Chiang, Lewis, Borkowski, & Flaws, 2020).
Aggravation of Atopic Dermatitis : DINP can worsen atopic dermatitis-like skin lesions, possibly through dendritic cell activation and immune system modulation (Koike, Yanagisawa, Sadakane, Inoue, Ichinose, Takano, 2009).
Toxicity in Polymer Materials and Medical Products : Studies on animals have shown dose-dependent toxic effects of DINP, impacting endocrine and reproductive systems, leading to functional disorders in the thyroid gland and gonads (Hrynchak & Sychik, 2020).
Hair as Biomarkers for Long-Term Exposure : Hair analysis has potential for assessing long-term exposure to DINP, offering a more consistent measurement than single-point urine analysis (Hsu, Ho, & Liao, 2015).
Estrogenic Endocrine Disrupting Activity : Studies on zebrafish embryos and transgenic medaka indicate that DINP exhibits estrogenic endocrine-disrupting activity, posing health risks (Chen, Xu, Tan, Lee, Cheng, Lee, Xu, & Ho, 2014).
Anogenital Distance in Swedish Boys : Prenatal exposure to DINP is associated with shorter anogenital distance in boys, raising concerns about its use as a plasticizer in PVC products (Bornehag, Carlstedt, Jönsson, Lindh, Jensen, Bodin, Jonsson, Janson, & Swan, 2014).
Reproductive and Developmental Effects in Fish : DINP exposure in Japanese medaka did not show significant reproductive or developmental effects, suggesting species-specific responses (Patyna, Brown, Davi, Letinski, Thomas, Cooper, & Parkerton, 2006).
Biodegradation by Soil Bacteria : A consortium of saline soil bacteria can biodegrade DINP, potentially aiding in the remediation of DINP-contaminated environments (Pereyra-Camacho, Balderas-Hernández, & De León-Rodríguez, 2021).
Mecanismo De Acción
Target of Action
Diisononyl Phthalate (DINP) is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is incorporated into the PVC polymer matrix to impart flexibility and workability, making it a crucial component in a wide range of consumer goods .
Mode of Action
DINP interacts with its targets (PVC plastics, copolymers, and resins) by being incorporated into the polymer matrix. This interaction imparts flexibility and workability to the products, enhancing their mechanical properties .
Biochemical Pathways
The biodegradation of DINP involves de-esterification and β-oxidation processes . During this process, DINP is broken down into several compounds, including monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .
Result of Action
The primary result of DINP’s action is the production of flexible and workable PVC plastics, copolymers, and resins . It’s important to note that exposure to dinp has been associated with potential health effects, making its use a matter of concern .
Action Environment
Its release during production, use, and disposal should be minimized to reduce potential environmental effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Diisononyl Phthalate-d4 has been shown to influence cellular respiration, mitochondrial oxidative status, and apoptotic signaling . It can disrupt neural energy metabolizing capacities due to disruption of activities of enzymes of glycolytic and oxidative phosphorylation . Other responses include significant inflammation, oxidative distress, decreased antioxidant status, altered oncogenic-apoptotic factors level and neural degeneration .
Molecular Mechanism
It is known to interfere with the endocrine system and influence allergic responses
Temporal Effects in Laboratory Settings
It is known that the reactive oxygen species (ROS) levels displayed an “increase-decrease” trend with the increasing DINP doses after DINP exposure on days 7, 14, 21, and 28 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study conducted on zebrafish, it was found that this compound upregulates orexigenic signals and causes hepatosteatosis together with deregulation of the peripheral ECS and lipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It was found that DINP was degraded through simultaneous pathways of de-esterification and β-oxidation .
Propiedades
IUPAC Name |
bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGXOJOCNVPFY-ODMBGTAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747689 | |
| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332965-90-8 | |
| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









